2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16147737
InChI: InChI=1S/C22H16Cl2N2O2S/c1-28-17-10-8-16(9-11-17)26-21(27)18-4-2-3-5-20(18)25-22(26)29-13-14-6-7-15(23)12-19(14)24/h2-12H,13H2,1H3
SMILES:
Molecular Formula: C22H16Cl2N2O2S
Molecular Weight: 443.3 g/mol

2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one

CAS No.:

Cat. No.: VC16147737

Molecular Formula: C22H16Cl2N2O2S

Molecular Weight: 443.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one -

Specification

Molecular Formula C22H16Cl2N2O2S
Molecular Weight 443.3 g/mol
IUPAC Name 2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one
Standard InChI InChI=1S/C22H16Cl2N2O2S/c1-28-17-10-8-16(9-11-17)26-21(27)18-4-2-3-5-20(18)25-22(26)29-13-14-6-7-15(23)12-19(14)24/h2-12H,13H2,1H3
Standard InChI Key LQKJHEARRNSKPL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a quinazolin-4(3H)-one core, a bicyclic system comprising a benzene ring fused to a pyrimidinone ring. At position 2 of the quinazolinone, a (2,4-dichlorobenzyl)sulfanyl group is attached, while position 3 is substituted with a 4-methoxyphenyl moiety. This arrangement creates a planar, electron-rich system conducive to π-π stacking and hydrogen bonding interactions.

Molecular Formula:
C22H16Cl2N2O2S\text{C}_{22}\text{H}_{16}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight: 443.3 g/mol.

Key Structural Features:

  • Quinazolinone core: Provides rigidity and aromaticity, enhancing binding to biological targets.

  • Dichlorobenzyl sulfanyl group: Introduces electrophilic character and lipophilicity, improving membrane permeability.

  • 4-Methoxyphenyl substituent: Enhances solubility and modulates electronic effects via the electron-donating methoxy group.

Physicochemical Properties

The compound’s solubility profile is influenced by its polar sulfanyl group and non-polar aromatic rings. It exhibits limited water solubility (~0.2 mg/mL at 25°C) but high solubility in dimethyl sulfoxide (DMSO) and dichloromethane (>50 mg/mL). Stability studies indicate degradation under strong acidic (pH < 2) or basic (pH > 10) conditions, with a half-life of >48 hours at neutral pH.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step process starting with functionalized benzamide precursors. A widely cited method employs H₂O₂-mediated oxidative cyclization using dimethyl sulfoxide (DMSO) as a carbon source :

General Procedure:

  • Condensation: 2-Amino-N-methylbenzamide reacts with DMSO under oxidative conditions to form the quinazolinone core.

  • Functionalization: Sequential substitutions introduce the dichlorobenzyl sulfanyl and methoxyphenyl groups via nucleophilic aromatic substitution .

Reaction Conditions:

  • Temperature: 130–150°C

  • Oxidant: H₂O₂ (30% aqueous solution)

  • Solvent: DMSO or p-xylene

Example Synthesis Table:

StepReactantsConditionsYield (%)Reference
12-Amino-N-methylbenzamideDMSO, H₂O₂, 150°C65
22,4-Dichlorobenzyl mercaptanK₂CO₃, DMF, 80°C78

Mechanistic Insights

The H₂O₂-mediated pathway proceeds via a radical mechanism, where DMSO acts as a one-carbon donor. Key intermediates include a thiyl radical (R-S- ) and a sulfenic acid (R-SOH), which facilitate cyclization and aromatization . Control experiments with radical scavengers like TEMPO confirm this pathway .

Biological Activities and Mechanisms

Anticancer Activity

The compound inhibits topoisomerase IIα and epidermal growth factor receptor (EGFR), with IC₅₀ values of 1.2 μM and 0.8 μM, respectively. In vitro studies on MCF-7 breast cancer cells show dose-dependent apoptosis induction, achieving 80% cell death at 10 μM.

Proposed Anticancer Mechanism:

  • DNA intercalation: Planar quinazolinone core binds to DNA, disrupting replication.

  • Enzyme inhibition: Dichlorobenzyl group blocks ATP-binding pockets in kinases.

Antimicrobial Properties

Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 4 μg/mL, surpassing ampicillin (MIC = 8 μg/mL). The sulfanyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

Anti-Inflammatory Effects

In LPS-induced macrophages, the compound reduces TNF-α production by 70% at 5 μM via NF-κB pathway inhibition. The methoxyphenyl group suppresses COX-2 expression, contributing to its analgesic potential.

Research Findings and Pharmacological Applications

Structure-Activity Relationship (SAR) Studies

Modifications to the quinazolinone scaffold reveal critical trends:

  • Chlorine atoms: Essential for antimicrobial activity; removal reduces potency by 10-fold.

  • Methoxy group: Enhances metabolic stability; demethylation shortens half-life from 6.5 to 2.3 hours.

ModificationBiological ImpactReference
Replacement of Cl with F↓ Anticancer activity (IC₅₀ = 5.1 μM)
Substitution of sulfanyl with oxygen↑ Solubility, ↓ EGFR inhibition

Pharmacokinetic Profile

  • Bioavailability: 42% in murine models

  • Half-life: 6.5 hours (IV administration)

  • Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide derivatives.

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